molecular formula C20H21ClFN3O2 B15105014 2-(2-{[(2-chloro-6-fluorophenyl)methyl](methyl)amino}acetamido)-N-cyclopropylbenzamide

2-(2-{[(2-chloro-6-fluorophenyl)methyl](methyl)amino}acetamido)-N-cyclopropylbenzamide

Cat. No.: B15105014
M. Wt: 389.8 g/mol
InChI Key: CWEFBJPCCPDRLK-UHFFFAOYSA-N
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Description

2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide is a synthetic compound known for its potent biological activities. This compound is particularly noted for its role as a thrombin inhibitor, which makes it significant in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified biological activities, which can be further explored for their therapeutic potential.

Scientific Research Applications

2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide involves the inhibition of thrombin, a key enzyme in the coagulation cascade. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting blood clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide lies in its specific combination of functional groups, which confer its potent thrombin inhibitory activity. This makes it a valuable compound for therapeutic research and development .

Properties

Molecular Formula

C20H21ClFN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

2-[[2-[(2-chloro-6-fluorophenyl)methyl-methylamino]acetyl]amino]-N-cyclopropylbenzamide

InChI

InChI=1S/C20H21ClFN3O2/c1-25(11-15-16(21)6-4-7-17(15)22)12-19(26)24-18-8-3-2-5-14(18)20(27)23-13-9-10-13/h2-8,13H,9-12H2,1H3,(H,23,27)(H,24,26)

InChI Key

CWEFBJPCCPDRLK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)CC(=O)NC2=CC=CC=C2C(=O)NC3CC3

Origin of Product

United States

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